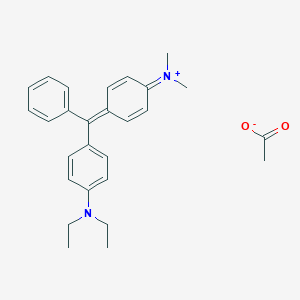
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate, also known as DRAQ5, is a fluorescent dye used in scientific research. It has become an essential tool for researchers in various fields due to its unique properties and applications.
作用机制
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate binds to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. The binding of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate to DNA results in a significant increase in fluorescence intensity, making it an excellent tool for visualizing DNA in cells.
生化和生理效应
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for long-term imaging studies. However, it has been reported to cause cell cycle arrest in some cell types, which should be taken into consideration when designing experiments.
实验室实验的优点和局限性
One of the main advantages of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is its ability to stain DNA in live and fixed cells, making it a versatile tool for various applications. It is also highly photostable, which allows for long-term imaging studies. However, Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is not suitable for use in some imaging modalities, such as two-photon microscopy, due to its low two-photon excitation cross-section.
未来方向
There are several future directions for the use of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate in scientific research. One area of interest is the development of new imaging techniques that can take advantage of the unique properties of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate. Another area of interest is the use of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Additionally, there is a need for further research on the effects of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate on cell cycle progression and viability in different cell types.
合成方法
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone, followed by a condensation reaction with N-ethyl-N-methylaniline. The final step involves the reaction of the resulting product with acetic anhydride to form the acetate salt.
科学研究应用
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is widely used in scientific research as a fluorescent dye for staining DNA in live and fixed cells. It is also used for flow cytometry, cell sorting, and microscopy. Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is particularly useful in identifying apoptotic cells and has been used in cancer research to study cell death pathways.
属性
CAS 编号 |
106168-50-7 |
|---|---|
产品名称 |
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate |
分子式 |
C27H32N2O2 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C25H29N2.C2H4O2/c1-5-27(6-2)24-18-14-22(15-19-24)25(20-10-8-7-9-11-20)21-12-16-23(17-13-21)26(3)4;1-2(3)4/h7-19H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
RSJYYOXTGQHLIP-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CC(=O)[O-] |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CC(=O)[O-] |
其他 CAS 编号 |
106168-50-7 |
同义词 |
Ethanaminium, N-4-4-(dimethylamino)phenylphenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



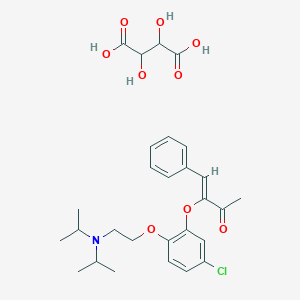
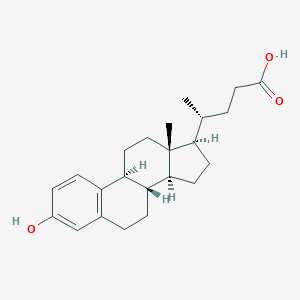
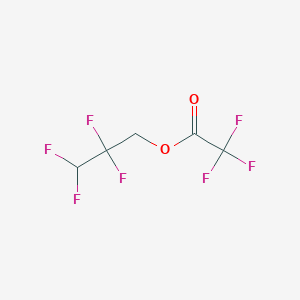
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
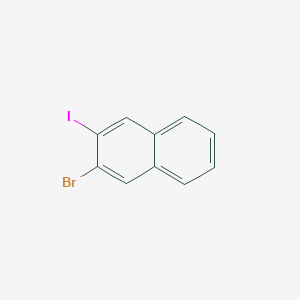
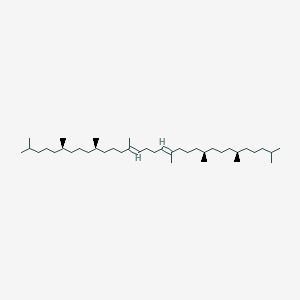
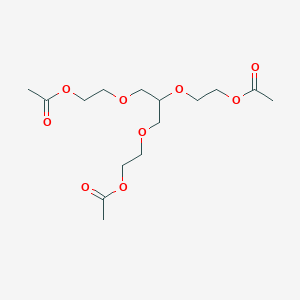
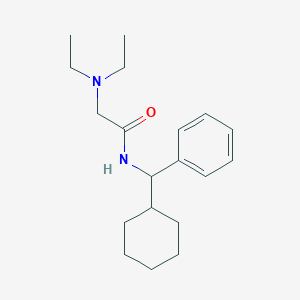
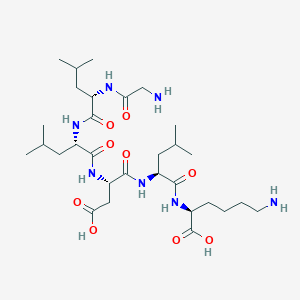

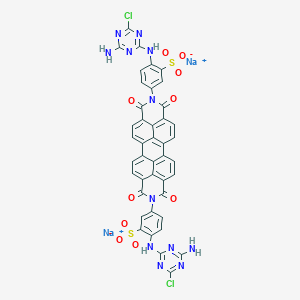

![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)